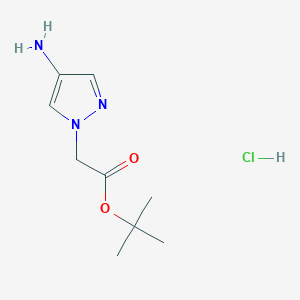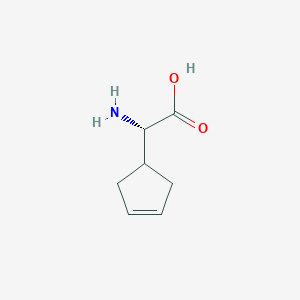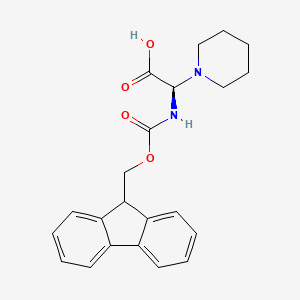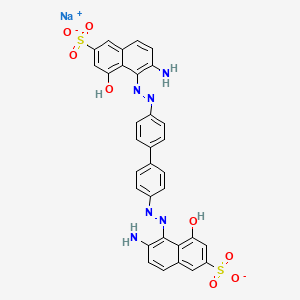
CalcomineVioletN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CalcomineVioletN is a synthetic organic compound known for its vibrant violet color. It is primarily used as a dye in various industrial applications. The compound’s unique chemical structure allows it to bind effectively to different substrates, making it a popular choice in textile and paper industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CalcomineVioletN typically involves a multi-step process. The initial step often includes the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to diazotization, followed by coupling with another aromatic compound to form the final dye. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency in product quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the pure dye.
Chemical Reactions Analysis
Types of Reactions
CalcomineVioletN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered color properties.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the dye.
Scientific Research Applications
CalcomineVioletN has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its distinct color change properties.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of CalcomineVioletN involves its ability to interact with different substrates through various molecular interactions. The compound’s aromatic rings and functional groups allow it to form hydrogen bonds, van der Waals forces, and π-π interactions with other molecules. These interactions enable the dye to bind effectively to different materials, resulting in its widespread use in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Violet: Another violet dye with similar applications but different chemical structure.
Crystal Violet: Known for its use in Gram staining in microbiology.
Gentian Violet: Used in medical applications as an antiseptic dye.
Uniqueness
CalcomineVioletN stands out due to its specific chemical structure, which provides unique binding properties and stability. Its ability to maintain color integrity under various conditions makes it a preferred choice in many industrial and research applications.
Properties
Molecular Formula |
C32H22N6NaO8S2- |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
sodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
InChI Key |
SKVAQKCOTGOXJK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


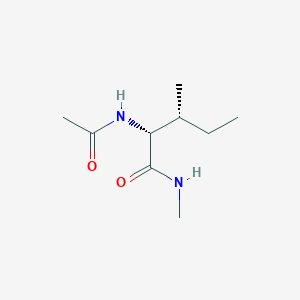

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

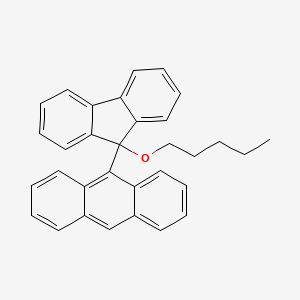
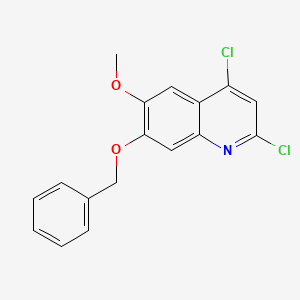
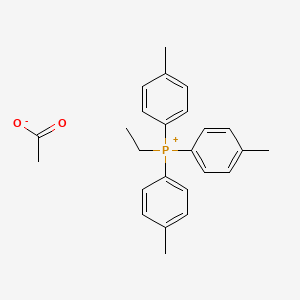

![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
